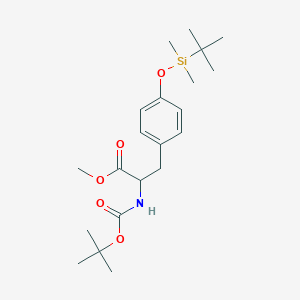
4-Fluoro-3-methylbenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylbenzylzinc chloride: (MFCD11226463) is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran, a solvent that stabilizes the organozinc species and enhances its reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-3-methylbenzylzinc chloride involves the reaction of 4-fluoro-3-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzyl chloride+Zn→4-Fluoro-3-methylbenzylzinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Fluoro-3-methylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in tetrahydrofuran at low temperatures.
Coupling Reactions: Palladium catalysts and ligands are used, with reactions often conducted under an inert atmosphere at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
科学的研究の応用
4-Fluoro-3-methylbenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-fluoro-3-methylbenzylzinc chloride involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom, making it more nucleophilic and capable of attacking electrophilic centers. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
類似化合物との比較
- 4-Fluorobenzylzinc chloride
- 3-Methylbenzylzinc chloride
- 4-Methylbenzylzinc chloride
Comparison: 4-Fluoro-3-methylbenzylzinc chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile reagent in synthetic chemistry .
特性
分子式 |
C8H8ClFZn |
|---|---|
分子量 |
224.0 g/mol |
IUPAC名 |
chlorozinc(1+);1-fluoro-4-methanidyl-2-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PXISKUKCHCEIHD-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)[CH2-])F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


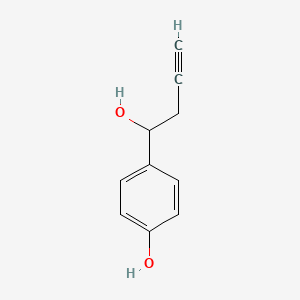
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
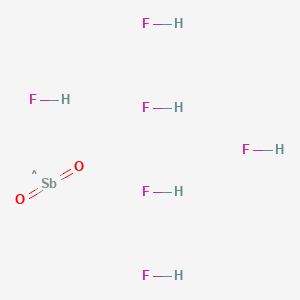
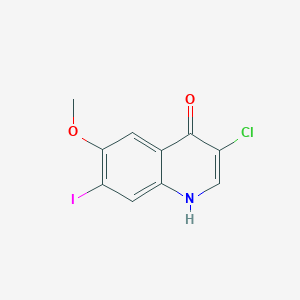
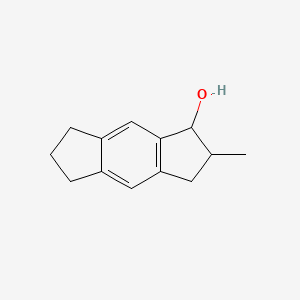

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)
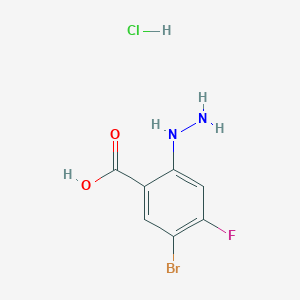



![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)

